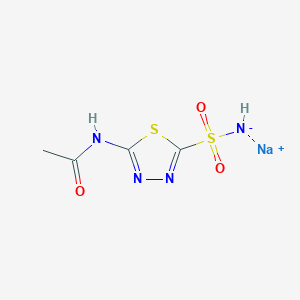
Acetazolamide sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetazolamide sodium is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma, epilepsy, acute mountain sickness, periodic paralysis, idiopathic intracranial hypertension, and heart failure. It is also used to alkalinize urine. This compound works by decreasing the formation of hydrogen ions and bicarbonate from carbon dioxide and water, thereby reducing the production of aqueous humor in the eye and decreasing intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetazolamide sodium involves the oxidation of the corresponding thiol derivative to form a sulfonyl chloride intermediate. This intermediate is then reacted with various amines, hydrazones, and bis-amine precursors to produce new sulfonamide derivatives . The oxidation process can be enhanced by substituting chlorine gas with sodium hypochlorite, which improves safety and environmental conditions .
Industrial Production Methods: In industrial settings, this compound is often prepared by providing an this compound solution and then aseptically spray drying it to obtain the this compound powder . This method ensures high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Acetazolamide sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation process involves converting the thiol derivative to a sulfonyl chloride intermediate .
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (commercial bleach) is used instead of chlorine gas for the oxidation process.
Substitution: Various amines, hydrazones, and bis-amine precursors are used to create new sulfonamide derivatives.
Major Products Formed: The major products formed from these reactions include novel sulfonamide derivatives with significant antibacterial and antioxidant activities .
Scientific Research Applications
Acetazolamide sodium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel compounds with enhanced antibacterial and antioxidant properties.
Biology: this compound is studied for its effects on cellular membrane ion and water channel activity.
Medicine: It is used to treat glaucoma, epilepsy, acute mountain sickness, and other conditions
Mechanism of Action
Acetazolamide sodium exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the formation of hydrogen ions and bicarbonate from carbon dioxide and water, leading to decreased production of aqueous humor in the eye and reduced intraocular pressure . Additionally, it increases the renal excretion of sodium, potassium, bicarbonate, and water, which contributes to its diuretic effect .
Comparison with Similar Compounds
Methazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma.
Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of elevated intraocular pressure.
Brinzolamide: Similar to dorzolamide, it is used topically for reducing intraocular pressure.
Comparison: Acetazolamide sodium is unique in its broad range of applications, including systemic use for conditions like epilepsy and acute mountain sickness, whereas compounds like dorzolamide and brinzolamide are primarily used topically for glaucoma .
Properties
CAS No. |
1424-27-7 |
|---|---|
Molecular Formula |
C4H6N4NaO3S2 |
Molecular Weight |
245.2 g/mol |
IUPAC Name |
sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide |
InChI |
InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H2,5,10,11)(H,6,7,9); |
InChI Key |
LLRSVYADPZJNGD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+] |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N.[Na] |
Key on ui other cas no. |
1424-27-7 |
Related CAS |
59-66-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


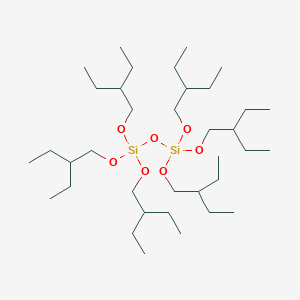

![2-(Furan-2-yl)-6-methylbenzo[d]thiazole](/img/structure/B73343.png)
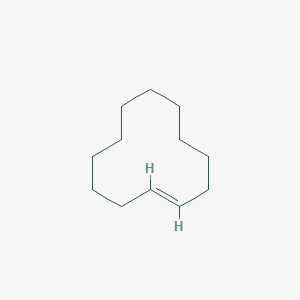
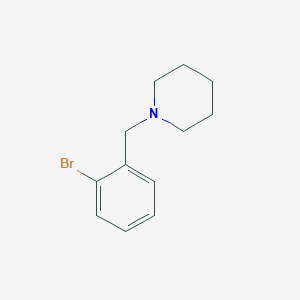
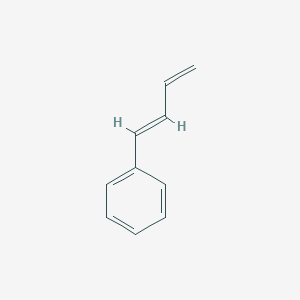

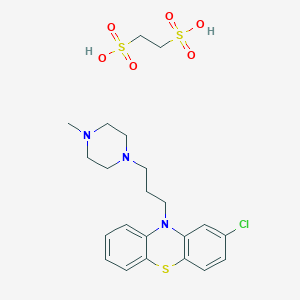
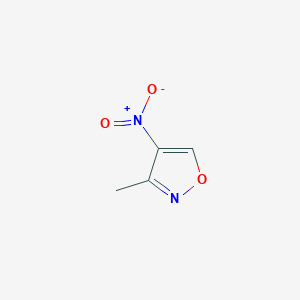
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
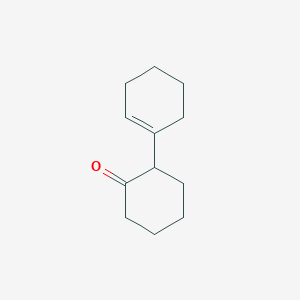
phosphonium bromide](/img/structure/B73364.png)
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
